![molecular formula C9H10O4 B2657015 Methyl 3-(5-formylfuran-2-yl)propanoate CAS No. 60457-58-1](/img/structure/B2657015.png)
Methyl 3-(5-formylfuran-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-(5-formylfuran-2-yl)propanoate” is a chemical compound with the CAS Number: 60457-58-1 . Its IUPAC name is methyl 3- (5-formyl-2-furyl)propanoate . The molecular weight of this compound is 182.18 .
Molecular Structure Analysis
The InChI Code of “Methyl 3-(5-formylfuran-2-yl)propanoate” is 1S/C9H10O4/c1-12-9(11)5-4-7-2-3-8(6-10)13-7/h2-3,6H,4-5H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Scientific Research Applications
Efficient Synthesis Techniques
One notable application involves the Efficient Stereoselective Synthesis for key materials in drug synthesis. For example, Methyl (S)-3-amino-3-(3-pyridyl)propanoate is synthesized for its role as a starting material in producing orally active antagonists for platelet fibrinogen receptors, showcasing the compound's importance in synthesizing biologically active molecules (Zhong et al., 1999).
Novel Compound Synthesis
The research also extends to Synthesizing Novel Compounds with potential biological activities. The synthesis and characterization of derivatives, such as 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acids, have been explored for their antiproliferative and antimicrobial activities, illustrating the compound's utility in developing new therapeutic agents (Božić et al., 2017).
Catalytic Transfer Hydrogenation
Additionally, Catalytic Transfer Hydrogenation processes involving furfural and derivatives highlight the compound's role in chemical synthesis and biofuel research. The conversion of furfural to valuable chemicals like 2-methylfuran demonstrates the importance of Methyl 3-(5-formylfuran-2-yl)propanoate in renewable energy and chemical manufacturing sectors (Scholz et al., 2014).
Organometallic Chemistry
In Organometallic Chemistry , compounds containing Methyl 3-(5-formylfuran-2-yl)propanoate derivatives are synthesized for their potential applications in medicinal chemistry, providing a foundation for developing novel drug candidates with organometallic components (Patra et al., 2012).
Nanodrug Design
The compound's derivatives are also being explored in Nanodrug Design for cancer therapy, showcasing the innovative approach to developing nanosized drug candidates with controlled release formulations for improved therapeutic effects (Budama-Kilinc et al., 2020).
Inhibition of Mycolic Acid Biosynthesis
Furthermore, research on Inhibiting Mycolic Acid Biosynthesis in mycobacteria by using cyclopropenyl and cyclopropane derivatives of Methyl 3-(5-formylfuran-2-yl)propanoate highlights its potential in developing new treatments for tuberculosis and other mycobacterial diseases (Hartmann et al., 1994).
Safety and Hazards
The safety information for “Methyl 3-(5-formylfuran-2-yl)propanoate” includes several hazard statements: H227, H315, H319, H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .
properties
IUPAC Name |
methyl 3-(5-formylfuran-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-9(11)5-4-7-2-3-8(6-10)13-7/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWDSGCGUYHAGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(O1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.